9-(2,6-dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Overview
Description
9-(2,6-Dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a dichlorophenyl group and multiple methyl groups attached to an acridine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. One common method involves the chlorination of phenol to produce 2,6-dichlorophenol . This intermediate is then subjected to further reactions to introduce the acridine and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(2,6-Dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
9-(2,6-Dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2,6-dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group and acridine backbone play crucial roles in binding to these targets and modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl-cyanoxime: This compound shares the dichlorophenyl group and exhibits similar chemical reactivity.
2,6-Dichlorophenyl isothiocyanate: Another compound with the dichlorophenyl group, used in different chemical applications.
Properties
IUPAC Name |
9-(2,6-dichlorophenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO2/c1-23(2)9-15-20(17(28)11-23)22(19-13(25)7-6-8-14(19)26)21-16(27(15)5)10-24(3,4)12-18(21)29/h6-8,22H,9-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIJVAAMDGNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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